

# A Comparative Meta-Analysis of Yttrium-90 Radiosynovectomy in Knee Arthritis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Yttrium citrate*

Cat. No.: *B1213043*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Yttrium-90 (Y-90) radiosynovectomy with other treatment modalities for knee arthritis, based on a meta-analysis of published studies. The data presented herein is intended to support researchers, scientists, and drug development professionals in understanding the efficacy, safety, and methodological considerations of this therapeutic approach.

## Efficacy of Yttrium-90 Radiosynovectomy: A Quantitative Comparison

The therapeutic efficacy of Yttrium-90 (Y-90) radiosynovectomy, also known as radiosynoviorthesis, has been the subject of numerous clinical investigations. Meta-analyses of these studies provide a quantitative framework for comparing its performance against placebo and active comparators, primarily intra-articular corticosteroids.

## Yttrium-90 vs. Placebo

A meta-analysis of controlled trials has demonstrated that Yttrium-90 is superior to placebo in the treatment of chronic synovitis of the knee.<sup>[1]</sup> The pooled odds ratio (OR) from this analysis was 2.42 (95% CI 1.02-5.73), indicating a statistically significant benefit in favor of Y-90.<sup>[1]</sup> However, it is important to note that some researchers suggest this result should be interpreted with caution due to potential publication bias.<sup>[1]</sup>

## Yttrium-90 vs. Corticosteroids

The comparison between Yttrium-90 and intra-articular corticosteroids has yielded more varied results across different studies and meta-analyses. One meta-analysis did not find Y-90 to be superior to triamcinolone, with a pooled odds ratio of 1.89 (95% CI 0.81-10.55).[\[1\]](#) Another systematic review and meta-analysis found that at 6 months, the pooled odds ratio favored radiosynovectomy of the knee with Yttrium over control (which included glucocorticoid or saline injections) with an OR of 4 (95% CI 1.2-14, p=0.02).[\[2\]](#) However, this effect was not sustained at 12 months, with the odds ratio decreasing to 1.7 (CI95% 0.69-4, p=0.26).[\[2\]](#)

The following tables summarize the key quantitative findings from various meta-analyses and comparative studies.

Table 1: Yttrium-90 Radiosynovectomy vs. Placebo - Pooled Efficacy Data

| Outcome Measure   | Odds Ratio (95% CI) | p-value | Source              |
|-------------------|---------------------|---------|---------------------|
| Treatment Success | 2.42 (1.02-5.73)    | <0.05   | <a href="#">[1]</a> |

Table 2: Yttrium-90 Radiosynovectomy vs. Corticosteroids - Pooled Efficacy Data

| Follow-up Period | Outcome Measure                               | Odds Ratio (95% CI) | p-value | Source              |
|------------------|-----------------------------------------------|---------------------|---------|---------------------|
| Not Specified    | Treatment Success (vs. Triamcinolone)         | 1.89 (0.81-10.55)   | >0.05   | <a href="#">[1]</a> |
| 6 Months         | Treatment Success (vs. Glucocorticoid/Saline) | 4 (1.2-14)          | 0.02    | <a href="#">[2]</a> |
| 12 Months        | Treatment Success (vs. Glucocorticoid/Saline) | 1.7 (0.69-4)        | 0.26    | <a href="#">[2]</a> |

Table 3: Reported Success Rates of Yttrium-90 Radiosynovectomy

| Follow-up Period | Success Rate Range | Source |
|------------------|--------------------|--------|
| 6 Months         | 24% - 100%         | [2]    |
| ≥12 Months       | 29% - 94%          | [2]    |

## Experimental Protocols

The methodologies employed in Yttrium-90 radiosynovectomy studies, while generally consistent, exhibit some variations. A comprehensive understanding of these protocols is crucial for the interpretation of efficacy and safety data.

## Yttrium-90 Formulation and Dosage

The most commonly used form of Yttrium-90 is a colloidal suspension, with Yttrium-90 citrate and Yttrium-90 silicate being the historical preparations.[3] Yttrium-90 citrate is now more commonly used.[3] The standard therapeutic dose for the knee joint typically ranges from 185 to 222 MBq (5 to 6 mCi).[4]

## Administration and Post-Procedure Care

The procedure involves the intra-articular injection of the Yttrium-90 colloid directly into the knee joint. Following the injection, the knee is often immobilized for a period, typically around 72 hours, to minimize leakage of the radioisotope from the joint capsule.[4]

## Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of Yttrium-90 radiosynovectomy and the typical workflow of a meta-analysis in this field.



[Click to download full resolution via product page](#)

Meta-Analysis Workflow for Y-90 Radiosynovectomy Studies.

[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Radiosynovectomy using yttrium-90, phosphorus-32 or rhenium-188 radiocolloids versus corticoid instillation for rheumatoid arthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aje.com [aje.com]
- 3. researchgate.net [researchgate.net]
- 4. Writing a Systematic Review and Meta-analysis: A Step-by-Step Guide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Yttrium-90 Radiosynovectomy in Knee Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213043#meta-analysis-of-yttrium-90-radiosynovectomy-studies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)